2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone
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Overview
Description
Preparation Methods
The synthesis of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone typically involves the chlorination of 1-(2,3-dihydro-1H-inden-5-yl)ethanone. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution reactions: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Reduction reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone is used in various scientific research applications, including:
Proteomics research: It is used as a reagent in the study of protein structures and functions.
Medicinal chemistry: The compound serves as an intermediate in the synthesis of pharmaceuticals and biologically active molecules.
Organic synthesis: It is utilized in the preparation of complex organic molecules and as a building block in synthetic chemistry.
Mechanism of Action
The mechanism of action of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone depends on its specific application. In proteomics research, it may interact with proteins or peptides, facilitating their identification and characterization. The molecular targets and pathways involved can vary based on the specific experimental setup and the nature of the proteins being studied .
Comparison with Similar Compounds
2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone can be compared with other similar compounds, such as:
1-(2,3-dihydro-1H-inden-5-yl)ethanone: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethanone: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
These comparisons highlight the unique reactivity and applications of this compound in various scientific fields.
Properties
IUPAC Name |
2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAALMGLOFSSHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406674 |
Source
|
Record name | 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41202-24-8 |
Source
|
Record name | 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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